molecular formula C7H13NO2 B047389 3-Piperidineacetic acid CAS No. 74494-52-3

3-Piperidineacetic acid

Cat. No. B047389
CAS RN: 74494-52-3
M. Wt: 143.18 g/mol
InChI Key: WKXRHAACRPUBIC-UHFFFAOYSA-N
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Description

3-Piperidineacetic acid is an organic compound with the molecular formula C7H13NO2 . It is a white crystalline solid with a specific odor . This compound is primarily used as an intermediate in organic synthesis . It can be used in the preparation of various chemical products such as drugs, fragrances, and coatings .


Synthesis Analysis

The synthesis of 3-Piperidineacetic acid typically involves the reaction of piperidine with bromoacetic acid . First, piperidine reacts with an alkali solution to form the corresponding salt, which then reacts with bromoacetic acid to yield the target product . A recent scientific literature also discusses intramolecular and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of 3-Piperidineacetic acid consists of a six-membered piperidine ring attached to an acetic acid moiety . The InChI string for this compound is InChI=1S/C7H13NO2/c9-7(10)4-6-2-1-3-8-5-6/h6,8H,1-5H2,(H,9,10) . The compound has a molecular weight of 143.18 g/mol .


Chemical Reactions Analysis

Piperidine derivatives, including 3-Piperidineacetic acid, are involved in a variety of chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

3-Piperidineacetic acid has several computed properties. It has a molecular weight of 143.18 g/mol, an XLogP3-AA of -2.2, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 143.094628657 g/mol . The topological polar surface area is 49.3 Ų .

Scientific Research Applications

  • Memory Formation : Intraperitoneal injections of 1-(1,3-benzodioxol-5-ylcarbonyl)piperidine significantly enhance long-term potentiation in rats' hippocampus, indicating its role in memory formation (Stäubli et al., 1994).

  • Anticonvulsant Activity : N-(4,4-diphenyl-3-butenyl)-3-piperidinecarboxylic acid (2b), a derivative, is a more potent and selective inhibitor of GABA uptake than its parent amino acid, suggesting potential anticonvulsant activity in rodents after oral or intraperitoneal administration (Ali et al., 1985).

  • Pharmaceuticals and Biotechnology : The crystal structure of 1-piperidinium acid perchlorate reveals a complex molecular network with hydrogen bonds and internal vibrations, suggesting applications in pharmaceuticals and biotechnology (Dega-Szafran et al., 2002).

  • Organic Synthesis : The N-H replacement by N-CH3 group in 1-piperidineacetic acid complexes with mineral acids significantly alters their FTIR and NMR spectra, indicating potential use in organic synthesis (Dega-Szafran et al., 2003).

  • Neuroprotective Effects : Curcumin combined with piperine significantly enhances its protective effect against 3-NP-induced neurotoxicity in rats, potentially acting as a neurotransmitters modulation mechanism (Singh, Jamwal, & Kumar, 2015).

  • Synthesis of Benzo-[a] quinolizidine : Higher and/or bulkier N-substituents tend to decrease the rate of cis-trans isomerization of the 5-ethyl-2-oxo-4-piperidineacetic acid system, which is useful for the synthesis of benzo-[a] quinolizidine (Fujii et al., 1985).

  • Anti-inflammatory Agent : DTCM-glutarimide, a novel piperidine compound, inhibits macrophage activation and graft rejection in mice, making it a potential anti-inflammatory agent (Takeiri et al., 2011).

Safety And Hazards

3-Piperidineacetic acid is known to be irritating and should be avoided from contact with skin and eyes . Good laboratory safety measures should be followed to avoid inhalation of its gas or dust .

Future Directions

Piperidines, including 3-Piperidineacetic acid, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

2-piperidin-3-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-7(10)4-6-2-1-3-8-5-6/h6,8H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKXRHAACRPUBIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00300759
Record name 3-Piperidineacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Piperidineacetic acid

CAS RN

74494-52-3
Record name 3-Piperidineacetic acid
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Record name 3-Piperidineacetic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Piperidineacetic acid
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Record name 3-Piperidineacetic acid
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Synthesis routes and methods I

Procedure details

To a solution of 2-(pyridin-3-yl)acetic acid (274 mg, 2.0 mmol, 1.0 eq) in AcOH (2 mL) was added PtO2 (226 mg, 1.0 mmol, 0.5 eq). The mixture was stirred at room temperature for 16 h under H2. The catalyst was filtered out and the filtrate was concentrated to give 2-(piperidin-3-yl)acetic acid as a slight yellow solid (300 mg, Y: 81%). ESI-MS (M+H)+: 143.1. 1H NMR (400 MHz, CD3OD) δ: 3.34-3.31 (m, 1H), 2.84-2.77 (m, 1H), 2.64-2.57 (m, 3H), 2.18-2.10 (m, 3H), 1.86-1.83 (m, 2H), 1.71-1.67 (m, 1H), 1.24-1.22 (m, 1H).
Quantity
274 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
226 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

3-Pyridylacetic acid hydrochloride (13 grams) (74.9 mmoles) was hydrogenated as described in Preparative Example 15 to give a mixture of unreacted 3-pyridylacetic acid and the title compound (76:24) (8.63 grams, MH+ 144).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
EE Mikhlina, NA Komarova, MV Rubtsov - Chemistry of Heterocyclic …, 1969 - Springer
The new bicyclic systems 1,2-diazabicyclo[3,3,1]nonane and 1,9- diazabicyclo [4,3,0]nonane have been synthesized from 2- (and 3-) piperidineacetic acid via their nitroso-derivatives, …
Number of citations: 1 link.springer.com
HY Aboul-Enein - 1971 - search.proquest.com
… l-Benzoyl-3-hydroxy-A 3 -piperidineacetic acid lactone.. Method B ..................... …
Number of citations: 1 search.proquest.com
I COOCH - 1981 - actachemscand.org
… (8), (3RS, 5SR)-5-aminoperidine-3-carboxylic acid (9), (RSy 3-hydroxypiperidine-3-carboxylic acid (13), (RS)a-amino-3-pyridineacetic acid (18), and a-amino-3piperidineacetic acid (19)…
Number of citations: 0 actachemscand.org
K Yoshida, K Nakayama, M Ohtsuka, N Kuru… - Bioorganic & medicinal …, 2007 - Elsevier
… After attachment of 3-piperidineacetic acid ester (24) to the pyridopyrimidine nucleus, ester hydrolysis, EDC-mediated amide formation with N,N-dimethylethylenediamine, quaternization…
Number of citations: 140 www.sciencedirect.com
Y NAGAI, H UNO, S UMEMOTO - Chemical and Pharmaceutical …, 1977 - jstage.jst.go.jp
… Treatment of ethyl 3—piperidineacetate (D3) with benzyl chloride followed by hydrolysis gave l—benzyl—3—piperidineacetic acid (III). The FriedelCraft reaction of l—benzyl—3—…
Number of citations: 17 www.jstage.jst.go.jp
LQ Liu, PX Hong, XH Song, CC Zhou… - Journal of Medicinal …, 2020 - ACS Publications
In this work, a series of water-soluble propofol prodrugs were synthesized, and their propofol release rate and pharmacodynamic characteristics were measured. We found that inserting …
Number of citations: 6 pubs.acs.org
EJ Boros Jr - 1966 - search.proquest.com
In 1952, Stetter and Steinacker (l) reported the preparation of l-phospha-2, 8, 9-trioxaadamantane (Il), and 8 years later, Verkade and Reynolds (2) reported the synthesis of l-methyl-2, 6…
Number of citations: 1 search.proquest.com
鈴田幸男 - YAKUGAKU ZASSHI, 1959 - jstage.jst.go.jp
In order to obtain amebacidal agent, 2-dimethylaminoethyl-3-methyl-9, 10-dimethoxy-1, 2, 3, 4, 6, 7-hexahydro-11bH-benzo [a] quinolizine (IX) was prepared. Dieckmann con-densation …
Number of citations: 3 www.jstage.jst.go.jp
鈴田幸男 - YAKUGAKU ZASSHI, 1959 - jstage.jst.go.jp
In order to find synthetic anti-ameba agent, hydrogenated benzoquinolizines (A) with basic side chain of-(CH 2) n N (CH 3) 2 type were prepared. The quaternary salt (I), obtained from …
Number of citations: 2 www.jstage.jst.go.jp

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